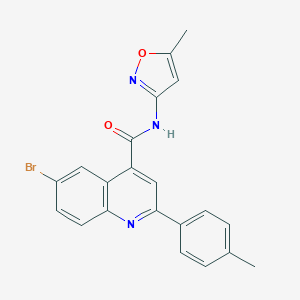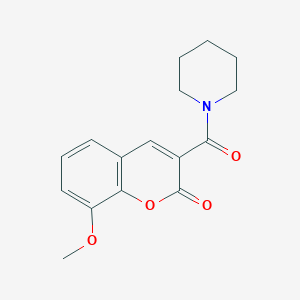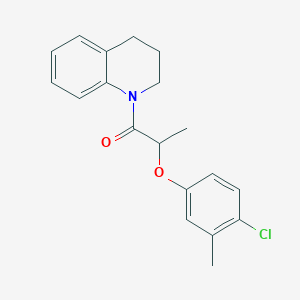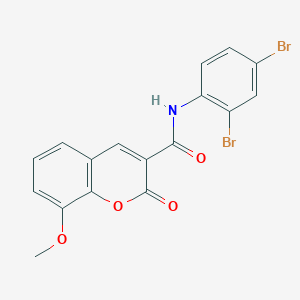![molecular formula C17H26N4O B451547 N-(1-ADAMANTYL)-N'-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA](/img/structure/B451547.png)
N-(1-ADAMANTYL)-N'-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea: is a synthetic organic compound that belongs to the class of ureas It is characterized by the presence of an adamantyl group and a pyrazolyl group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions. The reaction yields the desired product in good yields, ranging from 67% to 92% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Material Science: The unique structural properties of the compound make it a candidate for developing new materials with specific mechanical and chemical properties.
Biological Research: The compound’s ability to interact with various enzymes and proteins makes it useful for studying biochemical pathways and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols. This inhibition can lead to various therapeutic effects, including reduced inflammation and improved cardiovascular health .
Comparaison Avec Des Composés Similaires
1,3-Disubstituted Ureas: These compounds also contain urea groups and have been studied for their biological activities, including enzyme inhibition and therapeutic potential.
Pyrazole Derivatives: Compounds containing pyrazole groups exhibit diverse biological activities, such as analgesic, anti-inflammatory, and antitumor properties.
Uniqueness: N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is unique due to the presence of both adamantyl and pyrazolyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and its versatility in various scientific applications.
Propriétés
Formule moléculaire |
C17H26N4O |
|---|---|
Poids moléculaire |
302.4g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea |
InChI |
InChI=1S/C17H26N4O/c1-11-15(10-21(2)20-11)9-18-16(22)19-17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H2,18,19,22) |
Clé InChI |
MAVMBZVYYJEPDD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C |
SMILES canonique |
CC1=NN(C=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B451468.png)

![propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451470.png)


![Isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451473.png)
![N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451475.png)
![2-(4-ethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]quinoline](/img/structure/B451476.png)
![6-Ethyl-2-{[(2-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451479.png)

![2-Amino-7,7-dimethyl-5-oxo-1,4-bis[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451482.png)
![4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451483.png)


